molecular formula C5H8N2O B1504184 2-(Oxazol-2-YL)ethanamine CAS No. 885268-79-1

2-(Oxazol-2-YL)ethanamine

Cat. No. B1504184
CAS RN: 885268-79-1
M. Wt: 112.13 g/mol
InChI Key: YENDQEKGPZVDJN-UHFFFAOYSA-N
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Description

2-(Oxazol-2-YL)ethanamine is a chemical compound with the molecular formula C5H8N2O . It is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . It is a colorless to yellow liquid .


Synthesis Analysis

The synthesis of oxazolines, including 2-(Oxazol-2-YL)ethanamine, has been a subject of numerous investigations . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, a novel protocol for ruthenium(II) catalyzed synthesis of 2-oxazolines was designed by the reaction of ethanolamine and aryl nitriles .


Molecular Structure Analysis

The molecular structure of 2-(Oxazol-2-YL)ethanamine consists of a five-membered oxazoline ring, which contains one nitrogen and one oxygen atom . The structure of oxazoline was first properly assigned in 1884 .


Chemical Reactions Analysis

Oxazoline-based ring structures, including 2-(Oxazol-2-YL)ethanamine, are known for their reactivity and have found applications in various chemical reactions . For example, 2-(Oxazol-2-yl)-pyridines were efficient ligands in Suzuki–Miyaura cross-coupling .


Physical And Chemical Properties Analysis

2-(Oxazol-2-YL)ethanamine has a molecular weight of 112.13 . It is a colorless to yellow liquid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Future Directions

The synthesis and study of oxazoline derivatives, including 2-(Oxazol-2-YL)ethanamine, continue to be an active area of research due to their wide range of applications in pharmaceuticals, industrial chemistry, natural product chemistry, polymers, and more . Future research will likely focus on developing new synthetic protocols and exploring the biological activities of these compounds .

properties

IUPAC Name

2-(1,3-oxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENDQEKGPZVDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680982
Record name 2-(1,3-Oxazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxazol-2-YL)ethanamine

CAS RN

885268-79-1
Record name 2-Oxazoleethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885268-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Oxazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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